4-Carboxy-2-chlorophenylisothiocyanate
Description
The isothiocyanate (–NCS) functional group confers reactivity toward nucleophiles, making it valuable in synthesizing thiourea derivatives for pharmaceutical or agrochemical applications. The carboxy group enhances solubility in polar solvents and enables hydrogen bonding, influencing crystallization behavior and intermolecular interactions .
Properties
IUPAC Name |
3-chloro-4-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-3-5(8(11)12)1-2-7(6)10-4-13/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRVJUUZEVMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653430 | |
| Record name | 3-Chloro-4-isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-44-2 | |
| Record name | 3-Chloro-4-isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2-chlorophenylisothiocyanate typically involves the reaction of 2-chlorobenzoic acid with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the controlled addition of reactants and the use of advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Addition at the Isothiocyanate Group
The -N=C=S moiety undergoes nucleophilic attack, forming thiosemicarbazides or heterocyclic systems. Key reactions include:
a. Thiosemicarbazide Formation
Reaction with hydrazines produces substituted thiosemicarbazides, confirmed by IR absorption at 1160–1188 cm⁻¹ (C=S stretch) and 1H-NMR aromatic proton signals at δ 7.19–7.51 ppm . For example:
text4-Carboxy-2-chlorophenylisothiocyanate + R-NH-NH₂ → 1-(4-Carboxy-2-chlorophenyl)-4-R-thiosemicarbazide
Yields typically exceed 85% under reflux in ethanol or toluene .
b. Cyclocondensation
Thiosemicarbazides derived from this compound cyclize with carbonyl reagents (e.g., aldehydes/ketones) to form thiazolidin-4-ones or triazoles. For instance:
textThiosemicarbazide + Aldehyde → Thiazolidin-4-one (IR: 1678 cm⁻¹ C=O; 13C NMR: 162.5–160.8 ppm)[3][7]
Electron-withdrawing groups (Cl, COOH) enhance cyclization rates by polarizing the -N=C=S group .
Electronic Effects of Substituents
The chloro and carboxy groups significantly influence reactivity:
| Substituent Position | Electronic Effect | Reaction Rate Impact |
|---|---|---|
| 2-Cl | Strong EWG | Accelerates electrophilic attack at -N=C=S |
| 4-COOH | Moderate EWG | Stabilizes intermediates via resonance |
Reactions with electron-rich nucleophiles (e.g., amines, hydrazines) proceed 30–50% faster compared to unsubstituted phenylisothiocyanates .
Carboxy Group Functionalization
The -COOH group enables further derivatization:
a. Esterification
Treatment with alcohols (R-OH) and acid catalysts yields esters:
textThis compound + R-OH → 4-(R-ester)-2-chlorophenylisothiocyanate
Methyl esters form quantitatively in methanol with H₂SO₄ (IR: 1253 cm⁻¹ C-O-C) .
b. Amidation
Reaction with amines produces amides, useful for bioconjugation:
textThis compound + R-NH₂ → 4-(R-amide)-2-chlorophenylisothiocyanate
Yields reach 90% using DCC/NHS coupling .
Decarboxylative Pathways
Under photoredox conditions (e.g., TPT photocatalyst), the carboxy group undergoes decarboxylation, yielding 2-chlorophenylisothiocyanate derivatives:
textThis compound → 2-Chlorophenylisothiocyanate + CO₂↑
This process achieves 93% efficiency in acetonitrile under blue LED irradiation .
Comparative Reaction Data
Key parameters for selected reactions:
| Reaction Type | Conditions | Yield (%) | Time (min) |
|---|---|---|---|
| Thiosemicarbazide | Ethanol, reflux | 85–93 | 60–90 |
| Thiazolidin-4-one | Acetic anhydride, 100°C | 75–82 | 120 |
| Esterification | Methanol, H₂SO₄, reflux | 98 | 180 |
| Decarboxylation | TPT, CH₃CN, blue LED | 93 | 45 |
Scientific Research Applications
Anticancer Applications
Mechanism of Action
CCTC belongs to the isothiocyanate family, which are known for their anticancer properties. Isothiocyanates exert their effects through multiple mechanisms, including:
- Induction of Apoptosis : CCTC has been shown to induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Cell Proliferation : Studies indicate that CCTC can inhibit the proliferation of cancer cells, including breast, prostate, and colorectal cancer cells, by interfering with cell cycle progression and promoting cell cycle arrest at the G2/M phase .
Case Studies
Recent research has highlighted the efficacy of CCTC in combination therapies. For instance, a study demonstrated that when used alongside traditional chemotherapeutic agents, CCTC enhanced the cytotoxic effects against human leukemia cells (HL-60) and solid tumors . The synergistic effects observed suggest that CCTC may improve treatment outcomes when combined with existing cancer therapies.
Agricultural Applications
Biopesticide Potential
CCTC has shown promise as a biopesticide due to its antifungal and antibacterial properties. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and have been studied for their ability to protect crops from pathogens.
- Fungal Inhibition : Research indicates that CCTC exhibits significant antifungal activity against various plant pathogens such as Botrytis cinerea and Penicillium spp., making it a candidate for developing eco-friendly fungicides .
- Soil Health Improvement : The application of isothiocyanates like CCTC in soil can enhance microbial diversity, which is beneficial for plant health and soil fertility .
Other Biological Activities
Antioxidant Properties
Studies have suggested that CCTC possesses antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative stress is a contributing factor, such as neurodegenerative disorders and cardiovascular diseases .
Summary of Findings
The following table summarizes key findings regarding the applications of 4-Carboxy-2-chlorophenylisothiocyanate:
Mechanism of Action
The mechanism by which 4-Carboxy-2-chlorophenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biomolecules, leading to the formation of thioureas and other derivatives. This reactivity is exploited in various biological and chemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Electronic Effects: The carboxy group (–COOH) in the target compound is strongly electron-withdrawing, reducing electron density at the isothiocyanate (–NCS) group compared to bromo (–Br) or cyano (–CN) substituents.
- Steric Effects : The 2-chloro substituent introduces steric hindrance near the –NCS group, which may slow reactions with bulky nucleophiles.
- Hydrogen Bonding : The –COOH group enables hydrogen bonding, improving solubility in polar solvents (e.g., water, DMSO) compared to halogenated analogs.
Physicochemical Properties
While experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, trends can be inferred:
- Solubility: this compound: High solubility in polar solvents due to –COOH. 4-Bromo-2-chlorophenylisothiocyanate: Lower solubility in water; soluble in organic solvents (e.g., DCM, THF) . 4-Chloro-2-cyanophenylisothiocyanate: Moderate solubility in acetone or acetonitrile due to –CN polarity .
- Thermal Stability: –NCS groups are thermally labile.
Biological Activity
4-Carboxy-2-chlorophenylisothiocyanate (also known as 4-carboxy-2-chlorobenzene isothiocyanate) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, summarizing key findings from various studies, including its synthesis, biological evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorophenyl isothiocyanate with carboxylic acid derivatives. This method allows for the introduction of functional groups that can enhance the compound's biological activity. The structural formula can be represented as follows:
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, a series of derivatives were tested against various cancer cell lines using MTT assays. The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Reh (B-cell leukemia) | 18 |
| 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 |
The above data illustrates that derivatives with a carboxamide linkage showed enhanced activity compared to those with carbothioamide linkages, suggesting that modifications to the structure can significantly impact efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Escherichia coli | 0.008 |
These findings suggest that this compound could be developed into a novel class of antibiotics or used in combination therapies to combat resistant bacterial strains .
Case Studies
A case study highlighted the effectiveness of isothiocyanates in cancer therapy, showing that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The relevance of these findings to this compound lies in its structural similarity to other active isothiocyanates that have demonstrated promising results in preclinical trials .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA replication in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Modulation of Signaling Pathways : It potentially alters signaling pathways associated with cell proliferation and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
